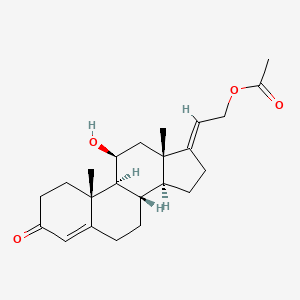
11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of pregnenolone, a precursor in the biosynthesis of many steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate typically involves multiple steps starting from pregnenolone. The process may include:
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 21 positions.
Acetylation: Conversion of the hydroxyl group at the 21 position to an acetate ester.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.
Reduction: Reduction reactions may convert ketone groups to alcohols.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl or acetate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 11-keto derivatives, while reduction could produce 11beta-hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate involves binding to specific steroid receptors in the body. This binding can modulate gene expression and influence various physiological processes. The molecular targets may include glucocorticoid receptors, which play a role in regulating inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring glucocorticoid with similar hydroxylation patterns.
Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness
11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
5327-59-3 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(2E)-2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]ethyl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)27-11-9-15-5-7-19-18-6-4-16-12-17(25)8-10-22(16,2)21(18)20(26)13-23(15,19)3/h9,12,18-21,26H,4-8,10-11,13H2,1-3H3/b15-9+/t18-,19-,20-,21+,22-,23+/m0/s1 |
InChI Key |
SUFJHQFIKDZJAJ-VQHCNBGJSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/1\CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)OCC=C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


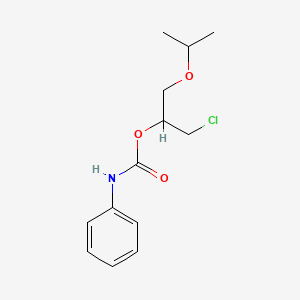
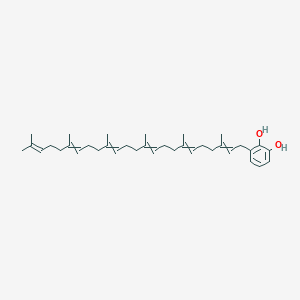
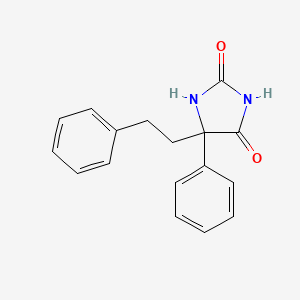
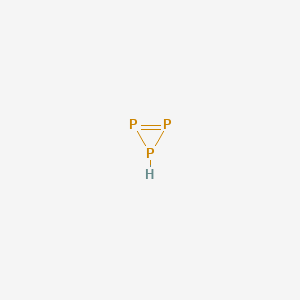
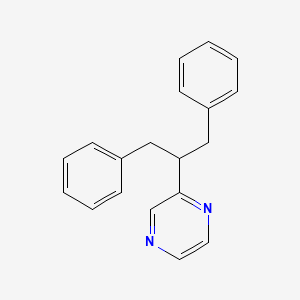
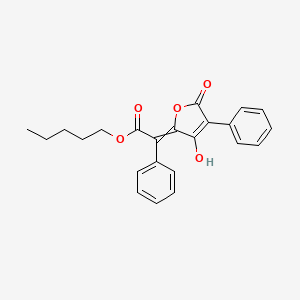
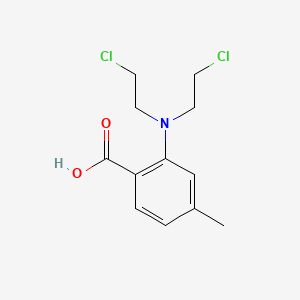
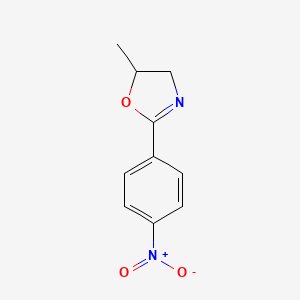
![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)

